molecular formula C16H20N2O3 B2471305 N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1798750-18-1

N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No. B2471305
CAS RN: 1798750-18-1
M. Wt: 288.347
InChI Key: CLKOGMHTVVVCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as HPP-4, is a novel synthetic compound that has gained attention in the scientific community for its potential applications in medicinal chemistry. HPP-4 is a piperidine derivative that has been shown to possess promising pharmacological properties, including anti-inflammatory and analgesic effects. In

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves the modulation of the endocannabinoid system. N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that degrades the endocannabinoid anandamide. By inhibiting FAAH, N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide increases the levels of anandamide, which in turn activates cannabinoid receptors in the brain and peripheral tissues. This activation of the endocannabinoid system is thought to be responsible for the anti-inflammatory and analgesic effects of N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to possess anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the brain and peripheral tissues. N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to reduce pain sensitivity in animal models of neuropathic pain and cancer pain. In addition, N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is its high potency and selectivity for FAAH inhibition. N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to be more potent than other FAAH inhibitors, such as URB597 and PF-3845. Another advantage of N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is its ability to cross the blood-brain barrier, which allows it to target the endocannabinoid system in the brain. However, N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its pharmacological properties. In addition, N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Another potential direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease. In addition, more research is needed to fully understand the pharmacological properties of N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, including its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves a multi-step process that begins with the reaction of 2-hydroxy-4-methoxybenzaldehyde with propargylamine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the amine. The amine is then reacted with 4-chloro-1-piperidinecarboxylic acid to form the final product, N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. The synthesis of N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been optimized to yield high purity and high yield.

Scientific Research Applications

N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory and analgesic effects in animal models. N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been investigated for its potential as a therapeutic agent for the treatment of neuropathic pain, cancer pain, and inflammatory diseases. In addition, N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied for its potential as a drug candidate for the treatment of Alzheimer's disease.

properties

IUPAC Name

N-(2-hydroxy-4-methoxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-8-18-9-6-12(7-10-18)16(20)17-14-5-4-13(21-2)11-15(14)19/h1,4-5,11-12,19H,6-10H2,2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKOGMHTVVVCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)CC#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.